REACTION_CXSMILES
|
C1(N[N:8]=[C:9]([C:11]2[C:12]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:13][O:14][C:15]=2[CH3:16])[CH3:10])C=CC=CC=1>O>[CH3:16][C:15]1[O:14][N:13]=[C:12]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:11]=1[C:9]1[NH:8][C:17]2[C:22]([CH:10]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2
|
Name
|
polyphosphoric acid
|
Quantity
|
1350 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(5-methyl-3-phenyl-4-isoxazolyl)-1-ethanone phenyl hydrazone
|
Quantity
|
89.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN=C(C)C=1C(=NOC1C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred at 100° to 110° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 105° and 115° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
FILTRATION
|
Details
|
the resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The solid is then dissolved in ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated partially
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with cold ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=NO1)C1=CC=CC=C1)C=1NC2=CC=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |